Technical Guide: 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
Technical Guide: 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
CAS Number: 24962-75-2
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. This document provides key physicochemical data, detailed experimental protocols, and insights into its primary application as a crucial building block in the development of targeted protein degraders.
Physicochemical Properties
3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C8H12N2O3S.[1] Its structure features a benzene ring substituted with an amino group, a hydroxyl group, and an N,N-dimethylsulfonamide group. These functional groups contribute to its utility as a versatile chemical intermediate.[2]
| Property | Value | Reference |
| CAS Number | 24962-75-2 | [1] |
| Molecular Formula | C8H12N2O3S | [1] |
| Molecular Weight | 216.26 g/mol | [3][4] |
| Appearance | Off-white to light brown crystalline powder | [5] |
| Purity | ≥98% | [1] |
| Predicted LogP | 0.0332 | [3] |
| Storage | Room temperature | [1] |
Synthesis and Purification
A plausible synthetic route would involve the sulfonation of a protected 2-aminophenol derivative, followed by amination with dimethylamine, and subsequent deprotection to yield the final product.
Reference Synthetic Scheme for the Parent Compound (3-Amino-4-hydroxybenzenesulfonamide):
A patented method for a related compound involves the sulfonation of ortho-aminophenol with sulfuric acid.[6] Another described method starts with o-nitrochlorobenzene, which undergoes chlorosulfonation, amination with ammonia, hydrolysis to replace the chlorine with a hydroxyl group, and finally reduction of the nitro group to an amine.
Purification:
Purification of the final compound is typically achieved through recrystallization from an appropriate solvent system. The purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).
Spectral Data
Specific experimental spectral data for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is not widely published. However, spectral data for the closely related parent compound, 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8), can provide valuable reference points. The addition of the two methyl groups on the sulfonamide nitrogen in the target compound will primarily affect the chemical shifts of adjacent protons and carbons in NMR spectra and will add characteristic signals for the N(CH3)2 group.
Reference Spectral Data for 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8):
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¹H NMR (DMSO-d6): Chemical shifts (ppm) have been reported at approximately 9.88 (s, 1H, OH), 7.06 (d, 1H), 6.96 (s, 1H), 6.90 (d, 1H), 6.73 (dd, 1H), and 4.92 (s, 2H, NH2).
-
¹³C NMR: The carbon signals for the aromatic ring and the functional groups would be expected in the characteristic regions for such a substituted benzene ring.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be utilized for the analysis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide.[3]
-
Column: Newcrom R1 (a reverse-phase column with low silanol activity)[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[3]
-
Detection: UV detection at a suitable wavelength.
-
Application: This method is suitable for purity assessment, pharmacokinetic studies, and as a scalable method for preparative separation to isolate impurities.[3]
Application in Targeted Protein Degradation
3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is classified as a protein degrader building block .[1] This designates its role as a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
The Ubiquitin-Proteasome System and PROTACs
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for the degradation of most intracellular proteins.[7] It involves a cascade of enzymatic reactions catalyzed by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, which tag substrate proteins with ubiquitin for subsequent degradation by the proteasome.[8][9][10]
PROTACs are heterobifunctional molecules that hijack the UPS to induce the degradation of specific target proteins.[7] They consist of three main components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
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A linker that connects the two ligands.
By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][11]
Role of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide in PROTACs
3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide serves as a versatile scaffold or linker precursor in the synthesis of PROTACs. Its functional groups (amino and hydroxyl) provide convenient points for chemical modification and attachment of either the POI-binding ligand or the E3 ligase-recruiting moiety.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the ubiquitin-proteasome pathway and a general experimental workflow for evaluating PROTACs.
Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Safety and Handling
3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is a valuable chemical entity for drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its chemical structure allows for facile incorporation into PROTACs and other bioactive molecules. This guide provides a foundational understanding of its properties, analytical methods, and applications to aid researchers in their scientific endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | SIELC Technologies [sielc.com]
- 4. 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S | CID 3016287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
